2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide typically involves a multi-step process:
Formation of Benzimidazole Core: The initial step involves the synthesis of the benzimidazole core.
Thioether Formation: The benzimidazole core is then reacted with benzyl chloride to form the thioether linkage.
Hydrazone Formation: The final step involves the condensation of the thioether derivative with 2-chloro-6-fluorobenzaldehyde in the presence of hydrazine hydrate to form the desired acetohydrazide.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols .
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-thienylmethylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide
- **2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
Uniqueness
What sets 2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and fluoro substituents enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .
Properties
Molecular Formula |
C23H18ClFN4OS |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18ClFN4OS/c24-18-9-6-10-19(25)17(18)13-26-28-22(30)15-31-23-27-20-11-4-5-12-21(20)29(23)14-16-7-2-1-3-8-16/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
RZUYGDSJIFOHRV-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=CC=C4Cl)F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=CC=C4Cl)F |
Origin of Product |
United States |
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